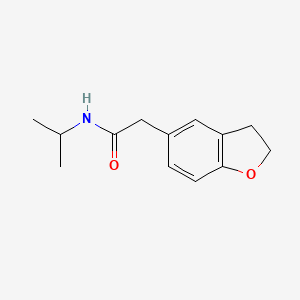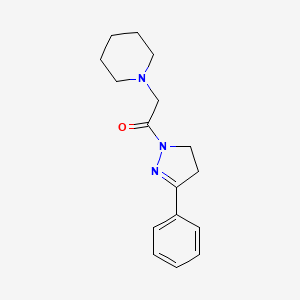
2,4,5-trimethyl-N-propylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-propylfuran-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a furan derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
2,4,5-trimethyl-N-propylfuran-3-carboxamide has been studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2,4,5-trimethyl-N-propylfuran-3-carboxamide is not fully understood. It has been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain. It may also enhance the activity of certain enzymes that are involved in the synthesis of neurotransmitters.
Biochemical and physiological effects:
Studies have shown that this compound has antioxidant and anti-inflammatory effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the brain. It has also been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4,5-trimethyl-N-propylfuran-3-carboxamide in lab experiments is its potential neuroprotective effects. It has been found to protect against oxidative stress and inflammation, which are common contributors to neurodegenerative diseases. However, one of the limitations is the lack of understanding of its mechanism of action. More research is needed to fully understand how this compound exerts its effects.
Direcciones Futuras
There are several future directions for the study of 2,4,5-trimethyl-N-propylfuran-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. More research is needed to fully understand its mechanism of action and determine its efficacy in animal models and clinical trials. Another area of interest is its potential use as an antioxidant and anti-inflammatory agent in other diseases such as cancer and cardiovascular disease. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of neurodegenerative diseases. However, more research is needed to fully understand its mechanism of action and determine its efficacy and safety in humans.
Métodos De Síntesis
2,4,5-trimethyl-N-propylfuran-3-carboxamide has been synthesized using different methods. One of the most common methods is the reaction of 2,4,5-trimethylfuran with propionyl chloride in the presence of a catalyst. Another method involves the reaction of 2,4,5-trimethylfuran with propionic anhydride in the presence of a base. The yield and purity of the compound depend on the method used.
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-propylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-6-12-11(13)10-7(2)8(3)14-9(10)4/h5-6H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWUSIRUFQACBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(OC(=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

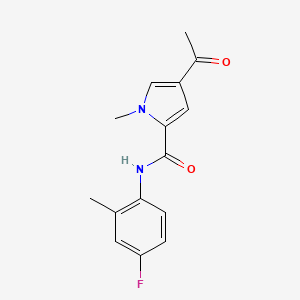

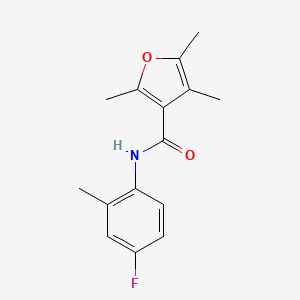

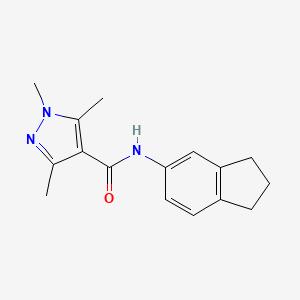
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
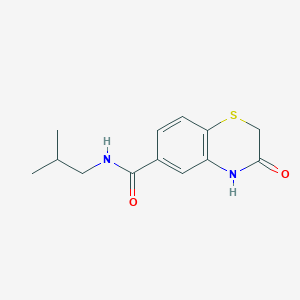
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)

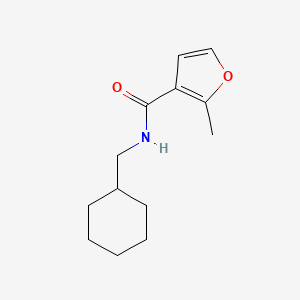
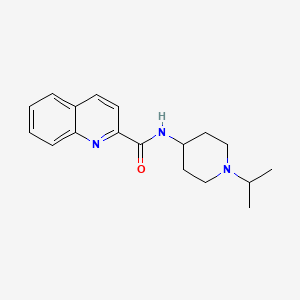
![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
